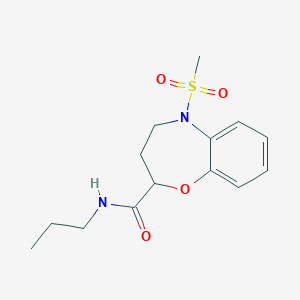
N-(4-bromo-2-fluorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide, also known as BFI-1, is a small molecule inhibitor that targets the polycomb repressive complex 1 (PRC1). PRC1 is a protein complex that plays a critical role in gene regulation and chromatin structure. BFI-1 has been shown to have potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide acts by binding to the CBX4 subunit of PRC1, which is responsible for the recruitment of PRC1 to chromatin. By inhibiting CBX4, this compound disrupts the function of PRC1, leading to changes in gene expression and chromatin structure. This mechanism of action has been shown to be effective in blocking the growth of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models of diabetes. This compound has also been shown to protect against neurodegeneration in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2-fluorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide for lab experiments is its specificity for PRC1. Unlike other inhibitors that target multiple proteins, this compound specifically targets CBX4, making it a valuable tool for studying the function of PRC1. However, the complex synthesis of this compound and its relatively high cost can be a limitation for some labs.
Future Directions
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of PRC1. Another area of investigation is the role of PRC1 in other diseases, such as autoimmune disorders and cardiovascular disease. Finally, the therapeutic potential of this compound in combination with other drugs or therapies is an important area for future research.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide involves several steps and requires specialized equipment and expertise. The initial step involves the preparation of a key intermediate, which is then subjected to a series of chemical reactions to produce the final product. The synthesis of this compound is complex and time-consuming, but it is necessary to ensure the purity and potency of the compound.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been the subject of extensive scientific research in recent years. One of the main areas of investigation has been its potential as a therapeutic agent for cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1,2,3-trimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O/c1-10-11(2)22(3)17-7-4-12(8-14(10)17)18(23)21-16-6-5-13(19)9-15(16)20/h4-9H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSXKVZABFZAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate](/img/structure/B6030923.png)

![N-(2,4-difluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6030957.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B6030962.png)
![6-chloro-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6030970.png)
![3-(1,3-benzodioxol-5-yl)-1-benzyl-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-pyrazole](/img/structure/B6030974.png)
![2-(sec-butylthio)-5-(3,4-dichlorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030982.png)
![1-benzyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6031009.png)
![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6031014.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6031024.png)
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methoxyphenyl)ethylidene]hydrazone}](/img/structure/B6031025.png)

![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6031036.png)